molecular formula C17H27N3O6 B091253 N(alpha), N-(im)-Di-Boc-L-histidine methyl ester CAS No. 17791-51-4

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester

Cat. No.: B091253
CAS No.: 17791-51-4
M. Wt: 369.4 g/mol
InChI Key: ZYCZFTGHOVFXLZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is a derivative of the amino acid histidine. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms of the histidine side chain and a methyl ester group on the carboxyl group. The Boc groups are commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs automated peptide synthesizers and large-scale reactors to increase efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality compounds suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester undergoes various chemical reactions, including: 1

Properties

IUPAC Name

tert-butyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCZFTGHOVFXLZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447860
Record name N(alpha), N-(im)-Di-Boc-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17791-51-4
Record name N(alpha), N-(im)-Di-Boc-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.